2-Fluoro-5-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile
Description
2-Fluoro-5-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile is a 1,8-naphthyridine derivative characterized by a fluorinated benzonitrile moiety and a 4-methylpiperidine-1-carbonyl substituent at the 3-position of the naphthyridine core. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including antibacterial, antitumor, and neuropharmacological effects . The substitution pattern of this compound—particularly the 4-methylpiperidine group—may influence its pharmacokinetic properties (e.g., log P) and target binding, as seen in structurally related compounds .
Properties
IUPAC Name |
2-fluoro-5-[[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O/c1-14-7-9-29(10-8-14)23(30)19-13-26-22-18(5-3-15(2)27-22)21(19)28-17-4-6-20(24)16(11-17)12-25/h3-6,11,13-14H,7-10H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZGCWHFLCBZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)C#N)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2-Fluoro-5-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism by which 2-Fluoro-5-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The 4-methylpiperidine-1-carbonyl group in the target compound introduces a six-membered aliphatic ring with a single nitrogen, enhancing lipophilicity compared to oxygen-containing morpholine analogs .
- Piperazine-based analogs (e.g., NA-2) exhibit distinct electronic profiles due to additional nitrogen atoms, influencing serotonin receptor binding in antidepressant activity .
Bioactivity Comparison
Antidepressant Activity
Antitubercular Activity
- Morpholinomethyl Derivatives (): Compounds 2 and 3 showed moderate antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC: 12.5–25 µg/mL). The morpholine group likely contributes to target engagement in bacterial enzymes .
Enzyme Inhibition
Structural-Activity Relationships (SAR)
- Morpholine vs. Piperidine : Morpholine’s oxygen atom may facilitate hydrogen bonding with targets, while 4-methylpiperidine’s aliphatic nature enhances membrane permeability .
- Carbonitrile Moiety : The benzonitrile group in the target compound may act as a hydrogen bond acceptor, similar to analogs with antitumor and antibacterial activities .
Computational Analysis
- Similarity Metrics: Tanimoto and Dice coefficients () could quantify structural similarity between the target compound and known inhibitors. For example, NA-2’s piperazine group may yield lower Tanimoto scores against the target’s piperidine, reflecting divergent bioactivities .
- Bioactivity Clustering : Hierarchical clustering () suggests that compounds with related structures (e.g., naphthyridines with piperidine/morpholine groups) may cluster by mechanism (e.g., serotonergic vs. antitubercular), even if structural differences are subtle .
Biological Activity
2-Fluoro-5-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a fluorine atom and multiple functional groups that may contribute to its biological activity. The molecular formula is C23H26FN3O, with a molecular weight of 395.48 g/mol. The presence of the fluorine atom is significant, as it often enhances the pharmacological properties of compounds by improving metabolic stability and bioavailability.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Enzyme Inhibition : Many naphthyridine derivatives are known to inhibit specific enzymes involved in disease pathways, such as kinases or polymerases.
- Receptor Modulation : The compound may interact with certain receptors, leading to downstream effects that influence cellular signaling pathways.
Anticancer Potential
Research into naphthyridine derivatives has also highlighted their potential as anticancer agents:
- Cell Proliferation Inhibition : Various studies have reported that naphthyridine compounds can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
Case Studies
- Study on Naphthyridine Derivatives : A study evaluated the anticancer effects of several naphthyridine derivatives, showing that modifications at specific positions significantly enhanced their cytotoxicity against breast cancer cell lines .
- DPP-IV Inhibitors : Although not directly related to the compound , research on DPP-IV inhibitors has shown how structural modifications can lead to improved biological activity in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
